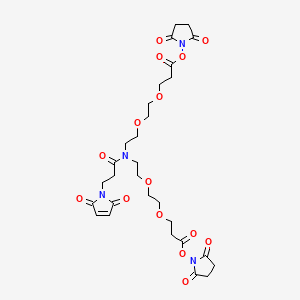
Hnash
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hnash is a novel, synthetic compound, created by researchers at the University of Tokyo in Japan. Hnash has been studied extensively in the laboratory and has demonstrated a variety of potential therapeutic applications.
Applications De Recherche Scientifique
Neural Network Algorithms for Retrieving Forest Biomass from SAR Data : Frate and Solimini (2004) discuss neural network algorithms (NNAs) applied to radar backscattering data for forest biomass retrieval. They compare the performance of NNAs with linear regressions for inverting radar measurements, contributing to the field of remote sensing and environmental monitoring (Frate & Solimini, 2004).
Hexitol Nucleic Acids in Nonenzymatic Template-Directed Reactions : Kozlov et al. (1999) find that Hexitol Nucleic Acids (HNAs) support efficient information transfer in nonenzymatic template-directed reactions, surpassing corresponding DNA sequences. This has implications for understanding the chemistry of early life and the development of novel nucleic acid analogues (Kozlov et al., 1999).
Plasma miRNA in the Diagnosis of Late-Onset Hypogonadism : Russell and Grossmann (2016) utilize next-generation sequencing and RT-PCR to profile plasma microRNA in men with and without late-onset hypogonadism (LOH), proposing a panel of three miRNAs as novel biomarkers for LOH diagnosis (Russell & Grossmann, 2016).
Gαs Signaling in Cranial Bone Development : Xu et al. (2018) explore the role of Gαs signaling in cranial bone development, focusing on its regulation of Hedgehog and Wnt/β-catenin signaling pathways. This research contributes to understanding craniofacial diseases and skeletal formation (Xu et al., 2018).
Hereditary Hemochromatosis Gene Mutation Detection : Kyger, Krevolin, and Powell (1998) describe a rapid method for analyzing mutations related to hereditary hemochromatosis (HH), an iron overload disease, using emerging technologies like rapid cycling PCR thermal cyclers and peptide nucleic acid (PNA) probes (Kyger, Krevolin, & Powell, 1998).
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hnash | |
CAS RN |
54009-54-0 |
Source


|
| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)






![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)



